Home > Products > Screening Compounds P109699 > 6'',7''-Dihydro-5',5'''-dicapsaicin
6'',7''-Dihydro-5',5'''-dicapsaicin -

6'',7''-Dihydro-5',5'''-dicapsaicin

Catalog Number: EVT-1578776
CAS Number:
Molecular Formula: C36H54N2O6
Molecular Weight: 610.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6'',7''-dihydro-5',5'''-dicapsaicin is a capsaicinoid that is a dimer obtained by replacement of the hydrogen at position 5' of capsaicin with 6'',7''-dihydrocapsaicin. It is isolated from the dried fruits of Capsicum annuum and exhibits antioxidant activity. It has a role as an antioxidant and a plant metabolite. It is a capsaicinoid, a member of biphenyls, a monocarboxylic acid amide and a member of guaiacols.
Overview

6'',7''-Dihydro-5',5'''-dicapsaicin is a synthetic compound closely related to capsaicin, the active component responsible for the heat in chili peppers. This compound, like its analogs, exhibits potential pharmacological properties, including anticancer activity and analgesic effects. It is classified under capsaicinoids, which are a group of compounds derived from the Capsicum genus.

Source and Classification

6'',7''-Dihydro-5',5'''-dicapsaicin is primarily synthesized rather than extracted from natural sources. While capsaicin is naturally found in chili peppers, particularly in varieties such as Capsicum annuum, 6'',7''-dihydro-5',5'''-dicapsaicin is produced through chemical synthesis methods. This compound belongs to the broader category of capsaicinoids, which are phenolic compounds known for their pungent flavor and various biological activities.

Synthesis Analysis

Methods

The synthesis of 6'',7''-dihydro-5',5'''-dicapsaicin can be achieved through several chemical pathways. The most notable methods include:

  1. Chemical Synthesis: Various routes have been developed for synthesizing this compound, often involving multiple steps of alkylation and reduction. For instance, one method involves the reaction of specific precursors such as 4-hydroxy-3-methoxybenzylamine with an acid halide in a controlled environment to form an amide intermediate, which is then further processed to yield the final product .
  2. Cell Suspension Cultures: Research has indicated that 6'',7''-dihydro-5',5'''-dicapsaicin can also be synthesized using cell suspension cultures of Capsicum annuum. This biotechnological method utilizes plant cells to produce capsaicinoids in a controlled setting, allowing for the extraction of specific compounds without the need for extensive chemical processes .

Technical Details

The synthesis typically requires precise control of reaction conditions such as temperature and pH, alongside the use of solvents like dimethylformamide or tetrahydrofuran. The reactions often involve stages of cooling, stirring, and careful addition of reactants to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 6'',7''-dihydro-5',5'''-dicapsaicin features a complex arrangement typical of capsaicinoids. It includes:

  • A phenolic ring structure.
  • Long aliphatic chains that contribute to its hydrophobic properties.

The compound's structure can be represented by its molecular formula C20H30N2O3C_{20}H_{30}N_2O_3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

The molecular weight of 6'',7''-dihydro-5',5'''-dicapsaicin is approximately 342.46 g/mol. Its structural formula reveals functional groups that are critical for its biological activity.

Chemical Reactions Analysis

Reactions

The synthesis involves several key reactions:

  1. Alkylation: The initial step often involves alkylation reactions where a precursor undergoes nucleophilic substitution to introduce alkyl groups.
  2. Reduction: Following alkylation, reduction reactions are employed to convert certain functional groups into their corresponding alcohols or amines, enhancing the compound's biological activity .
  3. Purification: After synthesis, purification methods such as column chromatography are applied to isolate and purify the final product from by-products and unreacted materials.

Technical Details

Reactions typically require catalysts or specific reagents (e.g., lithium-based reagents for reduction) to facilitate transformations efficiently. Reaction conditions must be optimized for maximum yield and purity.

Mechanism of Action

The mechanism through which 6'',7''-dihydro-5',5'''-dicapsaicin exerts its effects largely involves interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor, which plays a significant role in pain perception and inflammation:

  1. Binding: The compound binds to TRPV1 receptors located on sensory neurons.
  2. Activation: This binding leads to receptor activation, resulting in increased calcium ion influx into cells, which contributes to pain signaling pathways.
  3. Biological Effects: The resultant activation can lead to analgesic effects or modulation of pain perception in various contexts .
Physical and Chemical Properties Analysis

Physical Properties

6'',7''-Dihydro-5',5'''-dicapsaicin is typically a white or off-white crystalline solid at room temperature. Its melting point and solubility characteristics depend on the purity and specific synthesis route used.

Chemical Properties

The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its solubility in organic solvents like ethanol or acetone makes it suitable for various applications in biochemical assays.

Applications

Scientific Uses

6'',7''-Dihydro-5',5'''-dicapsaicin has several potential applications:

  1. Pharmacology: Due to its interaction with TRPV1 receptors, it is being studied for its analgesic properties and potential use in pain management therapies.
  2. Anticancer Research: Preliminary studies suggest that this compound may exhibit anticancer activity against certain cell lines, making it a candidate for further research in oncology .
  3. Food Industry: As a synthetic analog of capsaicin, it may be used in food products for flavor enhancement without the intense heat associated with natural capsaicin.

Properties

Product Name

6'',7''-Dihydro-5',5'''-dicapsaicin

IUPAC Name

N-[[4-hydroxy-3-[2-hydroxy-3-methoxy-5-[[[(E)-8-methylnon-6-enoyl]amino]methyl]phenyl]-5-methoxyphenyl]methyl]-8-methylnonanamide

Molecular Formula

C36H54N2O6

Molecular Weight

610.8 g/mol

InChI

InChI=1S/C36H54N2O6/c1-25(2)15-11-7-9-13-17-33(39)37-23-27-19-29(35(41)31(21-27)43-5)30-20-28(22-32(44-6)36(30)42)24-38-34(40)18-14-10-8-12-16-26(3)4/h11,15,19-22,25-26,41-42H,7-10,12-14,16-18,23-24H2,1-6H3,(H,37,39)(H,38,40)/b15-11+

InChI Key

VONRPUZNFPTEEM-RVDMUPIBSA-N

Synonyms

6'',7''-dihydro-5',5'''-dicapsaicin

Canonical SMILES

CC(C)CCCCCCC(=O)NCC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)CNC(=O)CCCCC=CC(C)C)OC)O

Isomeric SMILES

CC(C)CCCCCCC(=O)NCC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)CNC(=O)CCCC/C=C/C(C)C)OC)O

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